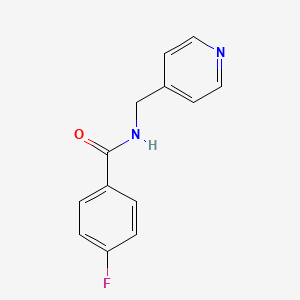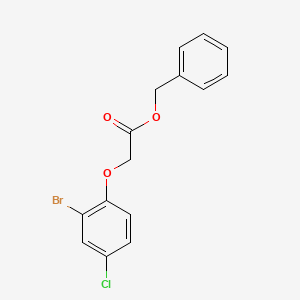
4-fluoro-N-(4-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(4-pyridinylmethyl)benzamide, also known as PFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PFB is a small molecule that belongs to the class of benzamides and is synthesized through a multi-step process.
作用機序
4-fluoro-N-(4-pyridinylmethyl)benzamide acts as a selective dopamine D3 receptor antagonist by binding to the receptor and blocking the action of dopamine. This results in a decrease in the release of dopamine in the brain, which is believed to be responsible for the antipsychotic effects of 4-fluoro-N-(4-pyridinylmethyl)benzamide. In addition, 4-fluoro-N-(4-pyridinylmethyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that plays a key role in the immune response.
Biochemical and Physiological Effects:
Studies have shown that 4-fluoro-N-(4-pyridinylmethyl)benzamide has a number of biochemical and physiological effects, including a decrease in dopamine release, an increase in serotonin release, and a decrease in the production of pro-inflammatory cytokines. In addition, 4-fluoro-N-(4-pyridinylmethyl)benzamide has been shown to have a low affinity for other dopamine receptors, which reduces the risk of side effects associated with other antipsychotic drugs.
実験室実験の利点と制限
One of the main advantages of 4-fluoro-N-(4-pyridinylmethyl)benzamide is its selectivity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of schizophrenia and other psychiatric disorders. In addition, 4-fluoro-N-(4-pyridinylmethyl)benzamide has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. However, one of the limitations of 4-fluoro-N-(4-pyridinylmethyl)benzamide is its relatively low potency compared to other antipsychotic drugs.
将来の方向性
There are several future directions for the study of 4-fluoro-N-(4-pyridinylmethyl)benzamide, including the development of more potent analogs, the investigation of its potential as an antidepressant and anti-inflammatory agent, and the exploration of its mechanism of action at the molecular level. In addition, further studies are needed to determine the safety and efficacy of 4-fluoro-N-(4-pyridinylmethyl)benzamide in clinical trials.
合成法
The synthesis of 4-fluoro-N-(4-pyridinylmethyl)benzamide involves several steps, including the formation of the pyridine ring and the introduction of the fluorine atom. The process starts with the reaction of 4-chloromethylbenzoic acid with pyridine to form 4-pyridinylmethylbenzoic acid. This is followed by the reaction of the acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminopyridine to form 4-pyridinylmethylbenzamide. Finally, the fluorine atom is introduced through a substitution reaction using a fluorinating agent such as TMSF.
科学的研究の応用
4-fluoro-N-(4-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications, including as an antipsychotic, antidepressant, and anti-inflammatory agent. Studies have shown that 4-fluoro-N-(4-pyridinylmethyl)benzamide acts as a selective dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of schizophrenia and other psychiatric disorders. In addition, 4-fluoro-N-(4-pyridinylmethyl)benzamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
4-fluoro-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-12-3-1-11(2-4-12)13(17)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPHGJWWGAIYJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386100 |
Source


|
| Record name | 4-fluoro-N-(pyridin-4-ylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(pyridin-4-ylmethyl)benzamide | |
CAS RN |
63825-03-6 |
Source


|
| Record name | 4-fluoro-N-(pyridin-4-ylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B5205904.png)
![2-bromo-6-methoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5205906.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide](/img/structure/B5205907.png)
![2-iodo-7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5205913.png)
![2-[4-chloro-2-(4-thiomorpholinylsulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5205918.png)

![4-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B5205928.png)
![1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate](/img/structure/B5205936.png)

![3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one](/img/structure/B5205960.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dichlorobenzamide](/img/structure/B5205965.png)

